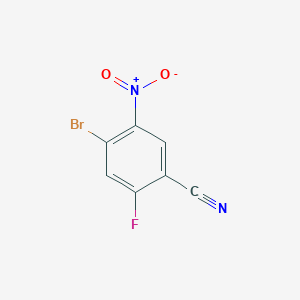
4-Bromo-2-fluoro-5-nitrobenzonitrile
Übersicht
Beschreibung
4-Bromo-2-fluoro-5-nitrobenzonitrile: is an organic compound with the molecular formula C7H2BrFN2O2 . It is a derivative of benzonitrile, featuring bromine, fluorine, and nitro substituents on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 4-Bromo-2-fluoro-5-nitrobenzonitrile typically begins with commercially available 4-bromo-2-fluorobenzonitrile.
Nitration Reaction: The nitration of 4-bromo-2-fluorobenzonitrile is carried out using a mixture of concentrated sulfuric acid and nitric acid.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance safety and efficiency in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (nitro and nitrile), 4-Bromo-2-fluoro-5-nitrobenzonitrile undergoes nucleophilic aromatic substitution reactions.
Coupling Reactions: The bromine substituent allows for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Iron powder and hydrochloric acid, room temperature.
Coupling Reactions: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., toluene), elevated temperature.
Major Products:
Aminobenzonitriles: From reduction of the nitro group.
Biaryl Compounds: From coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Bromo-2-fluoro-5-nitrobenzonitrile is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals. Its reactivity towards nucleophiles makes it valuable in organic synthesis .
Biology and Medicine: The compound can be used in the development of biologically active molecules, including potential drug candidates. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the materials science field, this compound is used in the synthesis of liquid crystals and other advanced materials. Its unique substituents contribute to the desired physical properties of these materials .
Wirkmechanismus
The mechanism of action of 4-Bromo-2-fluoro-5-nitrobenzonitrile primarily involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The electron-withdrawing nitro and nitrile groups activate the aromatic ring towards nucleophilic attack, facilitating substitution reactions. Additionally, the bromine substituent allows for palladium-catalyzed coupling reactions, enabling the formation of complex biaryl structures .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-5-nitrobenzonitrile: Similar structure but lacks the bromine substituent.
4-Fluoro-2-methyl-5-nitrobenzonitrile: Similar structure with a methyl group instead of bromine.
4-Bromo-2-fluorobenzonitrile: Lacks the nitro group, making it less reactive towards nucleophiles.
Uniqueness: 4-Bromo-2-fluoro-5-nitrobenzonitrile is unique due to the combination of bromine, fluorine, and nitro substituents on the benzene ring. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. The presence of multiple electron-withdrawing groups increases its susceptibility to nucleophilic aromatic substitution, making it valuable for the synthesis of complex molecules .
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFN2O2/c8-5-2-6(9)4(3-10)1-7(5)11(12)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDJYVCDRJPTJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696917 | |
| Record name | 4-Bromo-2-fluoro-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893615-25-3 | |
| Record name | 4-Bromo-2-fluoro-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-n-boc-amino-1-[2-amino-1-(3-amino-phenyl)-ethyl]-pyrrolidine](/img/structure/B3030291.png)
![3-n-boc-amino-1-[2-amino-1-(4-bromo-phenyl)-ethyl]-pyrrolidine](/img/structure/B3030292.png)










